N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
Furo[3,2-b]pyridine is a heterocyclic compound that is of interest in medicinal chemistry. It constitutes the core structural unit in some pharmacological reagents . Many derivatives containing the furo[3,2-b]pyridine scaffold show a wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine derivatives often involves complex reactions. For example, one study reported a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,4-c]pyridine-1,4-diones .Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyridine derivatives often consists of a planar furopyridine ring . The lattice is typically stabilized by various intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving furo[3,2-b]pyridine derivatives can be complex. For instance, a unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .Scientific Research Applications
Agrochemicals and Crop Protection
The compound’s structural features may have applications in agriculture:
For more information:
- Reactions Journal Article on Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes.
- IntechOpen Chapter on fused pyridine derivatives and their biological activities.
- You can also purchase N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide from Smolecule.
Future Directions
Furo[3,2-b]pyridine derivatives are of increasing interest in drug design and medicinal chemistry, and research in this area is ongoing . Future directions may include the development of new synthesis methods, exploration of different biological activities, and the design of more potent and selective compounds.
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c15-14(16)5-3-9(4-6-14)18-13(19)12-8-10-11(20-12)2-1-7-17-10/h1-2,7-9H,3-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEPGOGODUFXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(O2)C=CC=N3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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